molecular formula C18H21NO5 B14990595 7-methoxy-4-methyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one

7-methoxy-4-methyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one

Cat. No.: B14990595
M. Wt: 331.4 g/mol
InChI Key: VYGDRYIGKFSSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-4-methyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxy group, a methyl group, and a morpholinyl group attached to the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-methyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base like potassium carbonate.

    Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction using morpholine and an appropriate leaving group such as a halide.

    Final Coupling: The final step involves coupling the morpholinyl-substituted intermediate with a propionyl chloride derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-methyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Morpholine in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted morpholinyl derivatives.

Scientific Research Applications

7-Methoxy-4-methyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-4-methyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease pathways.

    Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-4-methyl-3-[3-(morpholin-4-yl)-3-oxopropyl]-2H-chromen-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chromen-2-one core with a morpholinyl group makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

7-methoxy-4-methyl-3-(3-morpholin-4-yl-3-oxopropyl)chromen-2-one

InChI

InChI=1S/C18H21NO5/c1-12-14-4-3-13(22-2)11-16(14)24-18(21)15(12)5-6-17(20)19-7-9-23-10-8-19/h3-4,11H,5-10H2,1-2H3

InChI Key

VYGDRYIGKFSSGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.